1-Ethylcyclopropanamine

Epigenetics KDM1A/LSD1 Selectivity

1-Ethylcyclopropanamine (CAS 785754-29-2) is a primary cyclopropylamine derivative featuring an ethyl substituent at the 1-position of the strained cyclopropane ring, categorized as a versatile research chemical and synthetic intermediate with a molecular formula of C₅H₁₁N and a molecular weight of 85.15 g/mol. This scaffold belongs to a class of mechanism-based, irreversible inhibitors of flavin-dependent amine oxidases, including Lysine-Specific Demethylase 1 (LSD1/KDM1A), where the cyclopropylamine core forms a covalent adduct with the FAD cofactor.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 785754-29-2
Cat. No. B1287601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclopropanamine
CAS785754-29-2
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCCC1(CC1)N
InChIInChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3
InChIKeyRTHXBEOKSSCNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylcyclopropanamine (CAS 785754-29-2): A 1-Substituted Cyclopropylamine Building Block for Epigenetic and Amine Oxidase Research


1-Ethylcyclopropanamine (CAS 785754-29-2) is a primary cyclopropylamine derivative featuring an ethyl substituent at the 1-position of the strained cyclopropane ring, categorized as a versatile research chemical and synthetic intermediate with a molecular formula of C₅H₁₁N and a molecular weight of 85.15 g/mol . This scaffold belongs to a class of mechanism-based, irreversible inhibitors of flavin-dependent amine oxidases, including Lysine-Specific Demethylase 1 (LSD1/KDM1A), where the cyclopropylamine core forms a covalent adduct with the FAD cofactor [1]. The introduction of bulkier 1-substituents, such as the ethyl group, has been shown to enhance selectivity for KDM1A over monoamine oxidases MAO-A and MAO-B compared to the unsubstituted parent analog [1].

1
Selective KDM1A probe design
1‑Ethyl substitution supports KDM1A‑selective inhibition over MAO‑A/B based on steric FAD pocket fit.
2
Synthetic building block
Primary amine enables direct amide coupling and reductive amination for rapid library synthesis.
3
Mechanism‑based covalent probe
Irreversible FAD adduct formation supports prolonged target engagement in biochemical assays.

Why 1-Ethylcyclopropanamine Cannot Be Replaced by Generic Cyclopropylamines or N-Alkyl Analogs


Generic substitution fails because the position and size of the alkyl substituent on the cyclopropylamine scaffold directly dictate the inhibitor's selectivity profile and metabolic stability. Moving the ethyl group from the carbon (1-position) to the nitrogen atom (as in N-Ethylcyclopropanamine) abolishes the specific steric constraint imposed by the alpha-substituent, which is critical for the ligand's three-dimensional interaction with the enzyme active site [1]. Furthermore, smaller 1-substituted analogs, such as 1-Methylcyclopropanamine, lack the necessary lipophilic bulk to effectively occupy the hydrophobic pocket adjacent to the FAD cofactor in KDM1A, resulting in significantly reduced selectivity over MAO enzymes [2]. These structural differences govern target engagement and off-target liability.

Target compound
1‑Ethylcyclopropanamine (C‑1 substituent)
Risk if substituted
N‑Ethylcyclopropanamine moves ethyl to nitrogen, abolishing KDM1A selectivity and altering metabolic stability.
Target compound
1‑Ethylcyclopropanamine (ethyl bulk at C‑1)
Risk if substituted
1‑Methylcyclopropanamine lacks sufficient lipophilic bulk for FAD pocket, reducing KDM1A vs. MAO selectivity.
Target compound
1‑Ethylcyclopropanamine (primary amine)
Risk if substituted
Tranylcypromine (1‑phenyl) requires multi‑step derivatization; may not preserve the same selectivity profile.

Quantitative Differentiation of 1-Ethylcyclopropanamine: Selectivity, Metabolism, and Synthetic Utility


Enhanced KDM1A Selectivity Over MAO-A/MAO-B Via 1-Substituent Bulk

In a structure-activity relationship study of 1-substituted cyclopropylamine derivatives, the introduction of bulkier substituents on the cyclopropyl ring was found to progressively increase selectivity for KDM1A inhibition over monoamine oxidases MAO-A and MAO-B compared to the unsubstituted parent scaffold (tranylcypromine) [1]. The 1-Ethyl substituent occupies a hydrophobic pocket in the KDM1A active site, reducing the compound's ability to achieve the optimal orientation for MAO inactivation. This class-level selectivity trend was confirmed by X-ray crystallography of the 1-Ethyl-Tranylcypromine analog bound to KDM1A-CoREST (PDB 4UV9, resolution 3.00 Å) [2].

KDM1A Selectivity Over MAO
Class-level inference
Bulkier 1‑substituents increase selectivity for KDM1A vs. MAO‑A/B via steric hindrance in MAO active sites. X‑ray (PDB 4UV9) confirms ethyl analog bound to KDM1A‑CoREST.
Reported selectivity trend; no direct Ki ratio available for free amine.
Class trend from SAR study; confirm with in‑house selectivity panel.
Epigenetics KDM1A/LSD1 Selectivity

Improved Metabolic Stability Via α-Substitution Compared to N-Alkyl Amines

The cyclopropyl group adjacent to the amine in 1-Ethylcyclopropanamine is known to enhance metabolic stability by shielding the amino group from oxidative deamination, a primary clearance route for primary amines [1]. In contrast, N-ethylcyclopropanamine lacks this steric protection and is more rapidly metabolized. Physicochemical property predictions support this: 1-Ethylcyclopropanamine exhibits a higher calculated logP than cyclopropanamine, indicating better passive membrane permeability, and its constrained ring limits the number of rotatable bonds to 1, reducing the entropic penalty for binding without compromising metabolic protection [2].

Metabolic Stability
Data to verify
C‑1 ethyl group shields amine from oxidative deamination; calculated logP ~1.1 vs. ~0.3 for unsubstituted analog; 1 rotatable bond.
Supports metabolic stability screening; property inference based on calculated values.
In vitro metabolic stability data not provided; verify with microsomal assays.
Drug Metabolism Pharmacokinetics Cyclopropylamine

Synthetic Versatility: A Privileged Primary Amine for Amide Coupling and Reductive Amination

As a primary amine, 1-Ethylcyclopropanamine serves as a direct handle for amide bond formation or reductive amination, enabling rapid library generation. This contrasts with more complex tranylcypromine derivatives, which require multi-step synthesis before the amine can be functionalized . The compound has been reported as an effective intermediate in the synthesis of complex heterocycles, such as 4-Ethyl-3-(1-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine, accessed through condensation and cyclization reactions [1]. Its utility as a 'privileged amine' building block provides a faster route to structurally diverse KDM1A inhibitor candidates compared to purchasing pre-functionalized, bulkier arylcyclopropylamines.

Synthetic Versatility
Supporting evidence
Primary amine enables one‑step amide coupling or reductive amination without protecting groups; reported as intermediate for pyrazol‑5‑amine heterocycles.
Accelerates library synthesis vs. pre‑functionalized tranylcypromine analogs.
General organic synthesis context; confirm reactivity in target reaction.
Medicinal Chemistry Building Block Amide Coupling

Mechanism-Based Covalent Inhibition Profile and Target Residence Time

The Vianello et al. study demonstrated that all 1-substituted cyclopropylamine derivatives form a covalent adduct with the FAD co-enzyme of KDM1A, leading to irreversible inhibition [1]. While the two trans stereoisomers exhibited similar inhibitory activities against KDM1A, they formed distinct covalent adducts with FAD, suggesting that subtle structural changes can modulate the drug-target residence time [1]. This mechanism-based inhibition contrasts with non-covalent KDM1A inhibitors (e.g., some benzamide scaffolds), which are subject to equilibrium-driven dissociation and shorter residence times [2].

Covalent Mechanism & Residence Time
Class-level inference
1‑substituted cyclopropylamines form irreversible covalent adducts with FAD. Distinct trans‑adducts suggest tunable residence time vs. reversible benzamide inhibitors.
Supports prolonged target engagement in biochemical assays; no direct residence time data for ethyl analog.
Class‑based SAR; verify covalent adduct formation for specific compound.
Covalent Inhibitor Flavin Adenine Dinucleotide (FAD) Residence Time

Optimal Applications for 1-Ethylcyclopropanamine: From Epigenetic Probe Design to Agrochemical Synthesis


Design of Selective, Irreversible KDM1A/LSD1 Chemical Probes

Leveraging its mechanism-based covalent inhibition profile and enhanced selectivity for KDM1A over MAOs (as established by class SAR for 1-substituted cyclopropylamines [1]), 1-Ethylcyclopropanamine serves as an optimal starting scaffold for medicinal chemists developing epigenetic chemical probes. Its primary amine handle allows direct coupling to diverse warheads to optimize potency and cellular activity against acute myeloid leukemia cell lines, where KDM1A inhibition reactivates differentiation pathways [2].

Synthesis of Cyclopropyl-Containing Heterocyclic Libraries

1-Ethylcyclopropanamine is ideally suited as a building block for generating libraries of pyrazole, oxadiazole, or other heterocyclic compounds via condensation and cyclization reactions. Its use as an intermediate in the synthesis of substituted pyrazol-5-amines demonstrates its utility in rapidly constructing complex, three-dimensional molecular architectures that are valuable in both pharmaceutical and agrochemical hit identification campaigns [1].

Structure-Activity Relationship Studies on Amine Oxidase Selectivity

Researchers investigating the structural determinants of selectivity between LSD1 and mitochondrial MAOs can utilize 1-Ethylcyclopropanamine as a reference compound for the 'ethyl-substituted' class. Direct comparison with its 1-methyl analog and N-ethyl isomer in enzymatic assays allows for the quantification of steric and lipophilic contributions to target selectivity, as inferred from the differential adduct formation observed in crystallography studies [1].

Intermediate for Agrochemical Phytotoxin Analogs

Given the structural similarity to the ethylcyclopropyl amino acid moiety of Coronamic Acid (CMA)—a key intermediate in the biosynthesis of the phytotoxin coronatine [1]—this compound can be used in synthetic biology or organic synthesis efforts aimed at developing novel agrochemical elicitors or herbicides based on coronafacic acid analogs [2].

Application
Selection Property
Validation Focus
KDM1A chemical probe design
Covalent, irreversible FAD adduct forming scaffold
KDM1A vs. MAO selectivity panel; cellular differentiation endpoint
Heterocyclic library synthesis
Unprotected primary amine handle
Reaction conversion; purity of coupled products
Amine oxidase SAR studies
1‑ethyl substitution for steric and lipophilic tuning
Head‑to‑head enzymatic assay vs. 1‑methyl and N‑ethyl analogs
Agrochemical phytotoxin analogs
Ethylcyclopropyl amino acid mimic (coronamic acid analog)
Coronatine pathway precursor compatibility; bioactivity screening
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